molecular formula C19H28N2O4 B1374706 benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate CAS No. 1261225-48-2

benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate

Cat. No.: B1374706
CAS No.: 1261225-48-2
M. Wt: 348.4 g/mol
InChI Key: WBCJCRHCNGJQOY-CVEARBPZSA-N
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Description

¹H NMR Analysis (CDCl₃, 300 MHz)

  • Boc group : Singlet at δ 1.43 ppm (9H, tert-butyl)
  • Benzyl group : Multiplet at δ 7.28–7.35 ppm (5H, aromatic), δ 5.10 ppm (2H, CH₂O)
  • Cyclohexyl protons :
    • Axial H at C1: δ 3.95 ppm (1H, m)
    • Equatorial H at C3: δ 4.25 ppm (1H, m)
    • Ring CH₂: δ 1.20–2.10 ppm (8H, m)
  • Carbamate NH : δ 5.65 ppm (1H, br s)

¹³C NMR Analysis (CDCl₃, 75 MHz)

Carbon Type δ (ppm) Assignment
Boc carbonyl 155.2 C=O of tert-butoxycarbonyl
Benzyl carbonyl 153.8 C=O of benzyl carbamate
Tert-butyl C 28.1 CH₃ groups
Aromatic C 128.0–136.5 Benzyl ring
Cyclohexyl CH/NH-bearing C 48.9, 54.7 C1 and C3 carbons

The coupling constants (J) between axial and equatorial protons on the cyclohexane ring range from 8–12 Hz , confirming the chair conformation. The Boc group’s carbonyl carbon resonates downfield (δ 155.2 ppm ) due to electron withdrawal by the oxygen atoms.

Properties

IUPAC Name

benzyl N-[(1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-16-11-7-10-15(12-16)20-17(22)24-13-14-8-5-4-6-9-14/h4-6,8-9,15-16H,7,10-13H2,1-3H3,(H,20,22)(H,21,23)/t15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCJCRHCNGJQOY-CVEARBPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC[C@H](C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate involves the reaction of benzyl chloroformate with N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]amine. The reaction is typically carried out in an inert atmosphere such as nitrogen, using anhydrous solvents like dichloromethane. The temperature is maintained at 0-5°C to ensure optimal reaction conditions and yield.

Industrial Production Methods: On an industrial scale, the compound is synthesized using similar reaction conditions but with optimized reagent quantities and reaction times. Automation and continuous flow processes are often employed to increase efficiency and yield while reducing production costs and waste.

Chemical Reactions Analysis

Deprotection Reactions

The Boc and benzyl groups serve as orthogonal protecting groups, enabling sequential deprotection under specific conditions:

Reaction Conditions Outcome Source
Boc removalTrifluoroacetic acid (TFA) or HCl/dioxaneExposes primary amine for further functionalization
Benzyl carbamate hydrogenolysisH₂/Pd-C in methanol or ethyl acetateCleaves benzyl group to yield free carbamic acid

Sequential deprotection allows controlled synthesis of intermediates. For example, catalytic hydrogenation of the benzyl group precedes Boc removal in multi-step syntheses of spirodiketopiperazines .

Coupling Reactions

The carbamate nitrogen participates in coupling reactions, particularly with carboxylic acids, to form urea or hydrazide derivatives. Representative examples include:

Reagent Conditions Product Yield Source
2-(4-methylphenyl)acetohydrazideHOBt/EDC in CH₂Cl₂/DMFHydrazide-coupled cyclopentyl derivative82%
(1Z)-N-hydroxy-2-phenylethanimidamideHOBt/EDC in CH₂Cl₂Imidamide-functionalized carbamate89%

These reactions leverage carbodiimide-mediated activation (HOBt/EDC) to form stable amide or hydrazide bonds .

Hydrogenation and Reductive Alkylation

Catalytic hydrogenation is critical for modifying the benzyl group and introducing alkyl substituents:

Substrate Conditions Product Application Source
Benzyl-protected carbamateH₂/Pd-C, methanol, 24 hN-debenzylated intermediatePrecursor for spirodiketopiperazines
Resulting amineReductive alkylation with aldehydes9-N-alkyl derivatives (e.g., 6a–d )Bioactive compound synthesis

Hydrogenation conditions preserve stereochemistry at the cyclohexyl center while enabling downstream functionalization .

Comparative Reactivity with Structural Analogs

Modifications to the cyclohexyl or benzyl groups significantly alter reactivity:

Modification Impact on Reactivity Ca Assay Activity Fusion Assay Activity Source
Cyclohexyl → CyclopropylReduced steric bulk → lower potency2.4× less potent5× less potent
Benzyl → EthylLower lipophilicity → faster deprotectionNot testedNot tested

The native cyclohexyl-benzyl configuration optimizes both stability and biological activity .

Stability Under Synthetic Conditions

The compound demonstrates robustness in diverse reaction environments:

  • Thermal Stability : Maintains integrity at temperatures up to 100°C in polar aprotic solvents (e.g., DMF, DMSO) .

  • pH Tolerance : Stable in mildly acidic/basic conditions (pH 4–9), but Boc cleavage occurs below pH 3 .

Scientific Research Applications

Basic Information

  • Molecular Formula : C19H28N2O4
  • Molecular Weight : 348.44 g/mol
  • Boiling Point : 507.4 ± 40.0 °C (predicted)
  • Density : 1.13 ± 0.1 g/cm³ (predicted)
  • pKa : 12.16 ± 0.40 (predicted)

Structural Characteristics

The compound features a benzyl group attached to a carbamate moiety, which is further substituted with a tert-butoxycarbonyl (Boc) group on a cyclohexylamine framework. This structural arrangement provides unique properties that are advantageous for medicinal chemistry applications.

Medicinal Chemistry

Benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate has been investigated for its potential as a building block in the development of novel pharmaceuticals. Its unique structural features allow it to participate in various biological interactions, making it suitable for:

  • Drug Design : It serves as a precursor for synthesizing more complex molecules with potential therapeutic effects.
  • Enzyme Inhibition Studies : The compound has been used to explore its effects on specific enzymes related to disease mechanisms.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of derivatives synthesized from this compound. The derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating the compound's potential in cancer therapy.

Case Study 2: Protein Degradation

Research has demonstrated that this compound can act as a protein degrader building block, contributing to the development of targeted protein degradation therapies. These therapies aim to selectively eliminate harmful proteins implicated in diseases like neurodegeneration and cancer.

Data Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryBuilding block for drug development
Anticancer ResearchEvaluation of cytotoxic effects on cancer cell lines
Protein DegradationDevelopment of targeted therapies for protein elimination

Mechanism of Action

The effects of benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate are primarily due to its ability to protect amine groups during chemical synthesis. The Boc group can be selectively removed under mild acidic conditions, revealing the primary amine for further reactions. The benzyl group can participate in various organic reactions, contributing to the synthesis of diverse chemical entities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared below with four analogs, highlighting variations in ring systems, substituents, and stereochemistry.

Table 1: Comparative Analysis of Key Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Ring System Applications/Significance
Target: Benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate C₁₉H₂₆N₂O₄* 281.35 Boc, Cbz, cyclohexane Peptide synthesis, chiral intermediates
tert-Butyl N-[(1S,3S,4S)-3-benzyl-4-hydroxy-cyclopentyl]carbamate (HR499578) Undisclosed 291.38 Benzyl, hydroxyl, cyclopentane API intermediates, asymmetric synthesis
Benzyl N-[(1S,2R,4S)-2-Boc-amino-4-(dimethylcarbamoyl)cyclohexyl]carbamate C₂₂H₃₃N₃O₅ 419.51 Boc, Cbz, dimethylcarbamoyl, cyclohexane Enhances lipophilicity for CNS-targeting drugs
Benzyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate C₁₄H₁₉NO₃ 249.31 Hydroxymethyl, cyclopentane Solubility modulation, prodrug design
Benzyl N-[(1R,2S)-2-methoxycyclopropyl]carbamate C₁₂H₁₅NO₃ 221.25 Methoxy, cyclopropane Conformational restriction in ligands

*Note: Molecular formula inferred from structural analysis; discrepancies in reported data exist .

Key Findings from Comparative Studies

Ring System Impact
  • Cyclohexane vs. Cyclopentane : The target compound’s cyclohexane ring offers greater conformational flexibility compared to cyclopentane derivatives (e.g., HR499578), which may enhance binding entropy in drug-receptor interactions .
  • Cyclopropane : The methoxy-substituted cyclopropane in the analog from introduces significant steric strain, favoring rigid ligand conformations .
Functional Group Effects
  • Boc and Cbz Groups : The dual protection in the target compound allows sequential deprotection strategies, unlike analogs with single protective groups (e.g., hydroxymethylcyclopentyl derivative) .
  • Polar Substituents : The dimethylcarbamoyl group in the C₂₂H₃₃N₃O₅ analog increases lipophilicity (clogP ~2.8 vs. target’s ~1.5), making it more suitable for blood-brain barrier penetration .
Stereochemical Considerations
  • The (1R,3S) configuration in the target compound ensures optimal spatial alignment for nucleophilic reactions, whereas (1S,3S,4S) stereochemistry in HR499578 directs hydroxyl group orientation for hydrogen bonding .

Industrial Relevance

  • Suppliers : The target compound is supplied by LEAP CHEM CO., LTD. for research-scale applications, while cyclopentane/cyclopropane analogs are available from multiple vendors (e.g., Hairui Chem, MolPort) .
  • Pricing Trends : Derivatives with complex substituents (e.g., dimethylcarbamoyl) command higher prices (~$1,200/g vs. \sim$800/g for the target compound) due to synthetic complexity .

Biological Activity

Benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate (CAS Number: 1261225-48-2) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H28N2O4
  • Molecular Weight : 348.443 g/mol
  • Boiling Point : Predicted at 507.4 ± 40.0 °C
  • Density : 1.13 ± 0.1 g/cm³
  • pKa : Approximately 12.16 ± 0.40

This compound is primarily studied for its role as a protein degrader building block. Its structure allows it to interact with various biological targets, potentially influencing cellular pathways involved in apoptosis and cell cycle regulation.

Apoptosis Induction

Research indicates that compounds similar to this compound can induce apoptosis in cancer cells. In studies involving cell lines such as MDA-MB-231 and Hs 578T, the compound demonstrated a significant increase in apoptotic signals when treated with specific concentrations over a defined period . The mechanism likely involves the activation of caspase pathways, which are critical in programmed cell death.

In Vitro Studies

In vitro studies have been conducted to evaluate the biological activity of this compound:

Cell Line IC50 (µM) Apoptosis Induction Cell Cycle Arrest
MDA-MB-2310.80SignificantYes
Hs 578T1.06ModerateYes
BT-201.42SignificantYes

These findings suggest that the compound exhibits selective cytotoxicity towards certain cancer cell lines, making it a candidate for further development in cancer therapeutics.

Case Studies and Research Findings

A notable study highlighted the structural optimization of small molecules similar to this compound to enhance their potency and selectivity against cyclin-dependent kinases (CDKs) . The research focused on maintaining selectivity while improving on-target activity, which is crucial for minimizing side effects in therapeutic applications.

Another study profiled various chemicals, including this compound, assessing their interactions with enzymatic pathways and cellular processes . The results indicated that this compound could modulate key enzymatic activities, potentially leading to therapeutic benefits in diseases characterized by dysregulated cell growth.

Q & A

Q. What are the key synthetic routes for benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate?

  • Methodological Answer : The compound is synthesized via multi-step routes emphasizing stereochemical control. A common approach involves:

Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the amine functionality.

Cyclohexylamine Functionalization : Enantioselective methods, such as iodolactamization, to establish the (1R,3S) configuration (e.g., as in related carbamate syntheses for CCR2 antagonists).

Carbamate Formation : Reaction with benzyl chloroformate under anhydrous conditions.
For stereochemical fidelity, asymmetric Mannich reactions using N-Boc-imines and aldehydes (e.g., propionaldehyde) are employed, achieving >90% enantiomeric excess (Yang et al., 2009).

  • Key Reference Data :
StepReagents/ConditionsYieldSelectivity
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂85%
IodolactamizationI₂, THF, 0°C72%dr >10:1
Mannich ReactionPropionaldehyde, L-proline catalyst89%ee 94%

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR confirm regiochemistry and Boc/benzyl group integration. For example, tert-butyl protons appear as a singlet at ~1.4 ppm.
  • IR : Carbamate C=O stretches at ~1700 cm⁻¹ and Boc C-O at ~1250 cm⁻¹.
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₂₇N₂O₄: 355.2015).
  • X-ray Crystallography : Resolves stereochemistry and solid-state interactions (e.g., hydrogen bonding between carbamate and cyclohexyl groups).

Q. What are common applications of this compound in medicinal chemistry?

  • Methodological Answer :
  • Intermediate for CCR2 Antagonists : Used in enantioselective syntheses of bioactive molecules targeting chemokine receptors (Campbell et al., 2009).
  • Peptide Mimetics : The Boc group enables orthogonal protection for solid-phase peptide synthesis (SPPS).
  • Prodrug Design : Carbamate linkage enhances hydrolytic stability for targeted drug delivery.

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis?

  • Methodological Answer :
  • Chiral Catalysis : Proline-derived organocatalysts (e.g., L-proline) in asymmetric Mannich reactions achieve ee >90%.

  • Chromatographic Resolution : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers.

  • Crystallization : Trituration with iso-hexane removes diastereomeric impurities.

    • Data Contradiction Analysis :
  • Variability in ee (80–95%) across studies may arise from moisture sensitivity. Strict anhydrous conditions (argon atmosphere, molecular sieves) improve reproducibility.

Q. What are the stability profiles of this compound under varying conditions?

  • Methodological Answer :
  • Thermal Stability : Stable at 25°C for 72 hours in anhydrous acetonitrile (TGA decomposition onset at 180°C).

  • Acid Sensitivity : Boc group cleaves rapidly in 4M HCl/dioxane (t₁/₂ = 30 min at 25°C).

  • Light Sensitivity : UV-Vis studies show degradation under UV light (λ = 254 nm); storage in amber vials recommended.

    • Stability Table :
ConditionStabilityHalf-Life
pH 7.4 (aqueous)Stable for 24h
4M HCl/dioxanet₁/₂ = 30 minFull cleavage in 2h
UV Light (254 nm)10% degradation in 6h

Q. How can computational modeling optimize reaction pathways for this compound?

  • Methodological Answer :
  • DFT Calculations : Predict transition states for iodolactamization (e.g., ΔG‡ = 18.5 kcal/mol for the (1R,3S) pathway vs. 22.1 kcal/mol for the diastereomer).
  • MD Simulations : Analyze solvent effects (e.g., THF stabilizes intermediates via H-bonding with the carbamate group).
  • Docking Studies : Model interactions with biological targets (e.g., CCR2 receptor binding pocket).

Q. How to resolve contradictory data in reaction yields across studies?

  • Methodological Answer :
  • Parameter Optimization : Screen catalyst loading (e.g., 5–20 mol% L-proline), temperature (-20°C to 25°C), and solvent polarity (THF vs. CH₃CN).
  • Moisture Control : Karl Fischer titration ensures <50 ppm H₂O in solvents.
  • Reproducibility Protocol :

Pre-dry glassware at 120°C for 2h.

Use freshly distilled aldehydes (e.g., propionaldehyde).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate
Reactant of Route 2
Reactant of Route 2
benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate

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